MOC-Val-OH

Description

The exact mass of the compound (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVHPDFGLDQKU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449173 | |

| Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74761-42-5 | |

| Record name | N-(Methoxycarbonyl)-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74761-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-((Methoxycarbonyl)amino)-3- methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(methoxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MOC-Val-OH: A Technical Guide for Biochemical and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to MOC-Val-OH

N-(Methoxycarbonyl)-L-valine, commonly abbreviated as this compound, is a protected amino acid derivative of L-valine. In this compound, the amino group of L-valine is protected by a methoxycarbonyl (MOC) group. This protection strategy is crucial in synthetic chemistry, particularly in peptide synthesis and the development of pharmaceuticals, as it prevents unwanted reactions at the amino terminus while the carboxyl group is activated for coupling.[1] this compound serves as a key building block for the controlled, stepwise synthesis of peptides and other complex organic molecules.[1][2]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[3] Its solubility in polar solvents like water and methanol (B129727) is a key characteristic for its use in various reaction conditions.[1] The presence of the MOC protecting group modifies the overall properties of the valine molecule, influencing its reactivity and solubility.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C7H13NO4 | [3][4] |

| Molecular Weight | 175.18 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [3] |

| Purity | >98.0% (T)(HPLC) | [3] |

| CAS Number | 74761-42-5 | [3][4] |

Core Applications in Biochemistry and Drug Development

The primary application of this compound lies in its role as a protected amino acid for peptide synthesis. The MOC group serves as a temporary shield for the amino group, allowing for the selective formation of a peptide bond between the carboxyl group of this compound and the amino group of another amino acid. While less common than the widely used Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups, the MOC group offers an alternative with its own specific deprotection conditions.[5][6]

A notable application of N-methoxycarbonyl valine is in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, lidepasvir. In the synthesis of this complex antiviral drug, N-methoxycarbonyl valine is acylated to both liberated nitrogen atoms of a core intermediate structure.[7]

Experimental Protocols

Synthesis of N-(Methoxycarbonyl)-L-valine

A documented method for the synthesis of this compound involves the reaction of L-valine with methyl chloroformate in the presence of a base.[8]

Materials:

-

L-valine

-

Methanol or Ethanol (B145695)

-

Methyl chloroformate

-

Hydrochloric acid or Phosphoric acid

-

Water

-

Reaction kettle equipped with a stirrer, dropping funnel, and temperature control

Procedure:

-

Add methanol or ethanol to the reaction kettle.

-

Sequentially add L-valine and triethylamine to the solvent.

-

Raise the temperature of the reaction mixture to 55-65 °C.

-

Dropwise, add methyl chloroformate to the reaction kettle. The molar ratio of L-valine to methyl chloroformate should be between 1:2.52 and 1:3.

-

Allow the reaction to proceed for 10-15 hours at 55-65 °C.

-

After the reaction is complete, perform decompression distillation and concentration until the mixture becomes a pulp.

-

Add water to the pulp.

-

Adjust the pH of the solution to 1.0-2.0 using hydrochloric acid or phosphoric acid to induce crystal separation.

-

Collect the resulting crystals of N-(methoxycarbonyl)-L-valine.

General Workflow for Peptide Synthesis Incorporating this compound

The following is a generalized workflow for solid-phase peptide synthesis (SPPS) where a MOC-protected amino acid like this compound would be incorporated. The specific deprotection conditions for the MOC group would need to be optimized for the particular peptide sequence and solid support used.

Table 2: Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle

| Step | Procedure | Purpose |

| 1. Resin Swelling | The solid support resin is swelled in an appropriate solvent (e.g., DMF). | To prepare the resin for the first amino acid coupling. |

| 2. First Amino Acid Coupling | The C-terminal amino acid (with its amino group protected) is coupled to the resin. | To initiate the peptide chain on the solid support. |

| 3. Deprotection | The protecting group on the N-terminus of the resin-bound amino acid is removed. | To expose the amino group for the next coupling reaction. |

| 4. Washing | The resin is washed with solvent to remove excess reagents and byproducts. | To ensure a clean reaction environment for the next step. |

| 5. Coupling of this compound | This compound is activated and coupled to the deprotected N-terminus of the growing peptide chain. | To add the valine residue to the peptide sequence. |

| 6. Washing | The resin is washed to remove unreacted this compound and coupling reagents. | To purify the resin-bound peptide. |

| 7. Repeat Cycle | Steps 3-6 are repeated for each subsequent amino acid to be added. | To elongate the peptide chain. |

| 8. Final Deprotection & Cleavage | All protecting groups are removed, and the completed peptide is cleaved from the resin. | To obtain the final, unprotected peptide. |

Visualizations

Synthesis of this compound

Caption: Synthesis pathway for this compound.

General Logic of Protected Amino Acid Use in SPPS

Caption: Role of this compound in the SPPS cycle.

Conclusion

This compound is a valuable, albeit less common, N-protected amino acid derivative for applications in peptide synthesis and medicinal chemistry. Its utility is demonstrated in the synthesis of complex pharmaceutical compounds like lidepasvir. While detailed quantitative data on its performance in peptide synthesis is not as readily available as for Fmoc or Boc protected counterparts, the fundamental principles of its use are well-understood within the context of established peptide chemistry workflows. Further research into the specific advantages and reaction kinetics of MOC-protected amino acids could expand their application in the development of novel therapeutics and biochemical tools.

References

- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]

- 4. peptide.com [peptide.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]

The Strategic Application of MOC-Val-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of MOC-Val-OH, or (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, in the intricate process of solid-phase peptide synthesis (SPPS). While less ubiquitous than the mainstream Fmoc and Boc protecting groups, the methoxycarbonyl (MOC) protecting group offers a distinct set of properties that can be strategically leveraged in peptide chemistry. This document provides a comprehensive overview of this compound, including its chemical characteristics, comparative performance data, detailed experimental protocols, and visual workflows to facilitate its integration into advanced peptide synthesis strategies.

Core Concepts: Understanding the MOC Protecting Group in the Context of SPPS

This compound is an N-terminally protected derivative of the amino acid valine.[1][2] In solid-phase peptide synthesis, the temporary blocking of the N-terminal α-amino group is essential to prevent unwanted side reactions, such as self-polymerization, and to ensure the controlled, sequential addition of amino acids to the growing peptide chain.[3][4][5] The MOC group, a simple carbamate, serves this protective function.

The choice of an N-terminal protecting group is a cornerstone of any SPPS strategy, dictating the conditions for deprotection and, consequently, the selection of orthogonal side-chain protecting groups.[3][4] The dominant strategies in modern SPPS are the Fmoc/tBu and Boc/Bn approaches.[4] The Fmoc group is labile to weak bases (e.g., piperidine), while the Boc group is removed by moderate acids (e.g., trifluoroacetic acid, TFA).[3][5][6] Understanding the cleavage conditions for the MOC group is therefore critical to establishing its orthogonality and potential advantages. While detailed studies on MOC group lability in the context of modern SPPS are not as prevalent as for Fmoc and Boc, the methoxycarbonyl group is generally known to be removable under specific conditions that can offer an alternative to the standard methods.

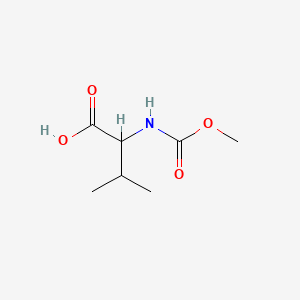

Chemical Structure of this compound

The chemical structure of this compound, systematically named (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, is depicted below.

Caption: Chemical structure of this compound.

Data Presentation: Performance Metrics in SPPS

Quantitative data on the performance of this compound in SPPS is not as extensively documented as for its Fmoc- and Boc-protected counterparts. However, by drawing parallels with other sterically hindered amino acids and considering the general principles of peptide coupling, we can infer its expected performance characteristics. Valine, being a β-branched amino acid, can present steric challenges during coupling, potentially leading to lower efficiencies and slower reaction rates.

Comparative Properties of N-Terminal Protecting Groups

| Property | MOC (Methoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Cleavage Condition | Stronger basic or acidic conditions than Fmoc/Boc, or specific reagents | Mild base (e.g., 20% piperidine (B6355638) in DMF)[3][5] | Mild to strong acid (e.g., TFA)[3][5] |

| Byproducts of Cleavage | Methanol, CO₂ | Dibenzofulvene (DBF) | Isobutylene, CO₂ |

| Monitoring of Deprotection | Less straightforward | UV absorbance of DBF adduct | Not directly monitored |

| Orthogonality | Potentially orthogonal to both Fmoc and Boc depending on cleavage method | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[3] | Orthogonal to base-labile and hydrogenolysis-cleavable groups |

| Relative Cost | Generally lower | Higher | Moderate |

Expected Coupling Efficiency with Various Reagents

The choice of coupling reagent is critical, especially for sterically hindered residues like valine.[7] The efficiency of coupling this compound is expected to follow trends similar to those observed for Fthis compound.

| Coupling Reagent Class | Example Reagents | Typical Coupling Time (min) | Expected Efficiency (%) | Key Considerations |

| Carbodiimides | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective; risk of N-acylurea formation and racemization.[7] |

| Aminium/Uronium Salts | HBTU, HATU | 20 - 60 | 98 - >99.5 | Highly reactive, fast, and efficient, especially for hindered couplings.[7] Potential for guanidinylation of the N-terminus.[8] |

| Phosphonium Salts | PyBOP | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation.[7] Byproducts can be challenging to remove. |

Data is extrapolated from typical performance with sterically hindered amino acids like Fmoc-Trp(Mts)-OH and general knowledge of SPPS.[7]

Racemization Propensity

Racemization at the α-carbon is a significant risk during the activation step of peptide coupling, particularly for amino acids like cysteine and histidine.[9][10] Urethane-based protecting groups, such as MOC, Fmoc, and Boc, are known to suppress this side reaction.[11] The extent of racemization is highly dependent on the coupling reagent and the presence of additives like HOBt or Oxyma, which act as racemization suppressants.[8][12] For this compound, the risk of racemization is expected to be low but should be empirically evaluated for a given coupling protocol.

Experimental Protocols

The following protocols are generalized for the use of an N-protected valine derivative in manual SPPS and should be optimized for specific sequences and scales.

Synthesis of this compound

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be synthesized from L-valine.[13]

-

Dissolve L-valine and sodium carbonate in an aqueous sodium hydroxide (B78521) solution.

-

Cool the solution in an ice-water bath.

-

Add methyl chloroformate dropwise to the cooled solution.

-

Allow the reaction to stir at ambient temperature for several hours.

-

Wash the reaction mixture with a non-polar solvent (e.g., ether) to remove unreacted methyl chloroformate.

-

Acidify the aqueous phase with concentrated HCl to a pH of 1-2.

-

Extract the product into an organic solvent (e.g., CH₂Cl₂).

-

Dry the organic phase, filter, and concentrate in vacuo to yield this compound as a white solid.

General Protocol for Coupling this compound in SPPS

This protocol assumes a standard resin (e.g., Rink Amide resin) and the use of a carbodiimide (B86325) coupling strategy.

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Deprotection of N-terminus: If starting from a pre-loaded resin with a different protecting group (e.g., Fmoc), perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a racemization suppressant such as HOBt (3 equivalents) in a minimal amount of DMF.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Then, add the coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), to the reaction vessel.

-

Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for a sterically hindered amino acid like valine.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.

Protocol for MOC Group Deprotection

The specific conditions for the cleavage of the MOC group can vary. It is generally more stable than the Boc group to acidolysis and more stable than the Fmoc group to basic conditions. Specific, optimized protocols for MOC deprotection in SPPS are not widely published. However, based on the chemistry of carbamates, strong acidic or basic conditions, or other specific reagents would be required. Researchers should perform small-scale trials to determine the optimal deprotection conditions for their specific peptide sequence and solid support.

Mandatory Visualizations

General Workflow for a Single Coupling Cycle in SPPS

The following diagram illustrates the key steps in a single cycle of amino acid addition in solid-phase peptide synthesis.

Caption: A generalized workflow for one cycle of solid-phase peptide synthesis.

Logical Relationship of Protecting Groups in Orthogonal Peptide Synthesis

This diagram illustrates the concept of orthogonality between different protecting groups used in SPPS, highlighting where the MOC group could potentially fit.

Caption: Orthogonality of protecting groups in SPPS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 13. (S)-2-((Methoxycarbonyl)aMino)-3-Methylbutanoic acid CAS#: 74761-42-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Fmoc Protection of N-Methoxycarbonyl-L-valine (MOC-Val-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism, experimental protocols, and key considerations for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of N-Methoxycarbonyl-L-valine (MOC-Val-OH). This process is a crucial step in specialized peptide synthesis, where dual protection of the N-terminus is required. This document outlines the fundamental chemical principles, reaction pathways, and practical methodologies for achieving this transformation efficiently and with high purity.

Core Concepts and Mechanism

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[1][2] The substrate , this compound, is an L-valine derivative where the alpha-amino group is already protected by a methoxycarbonyl (Moc) group. The objective is to introduce an Fmoc group onto the same nitrogen atom, forming a di-protected amino acid derivative.

The reaction proceeds via a nucleophilic acyl substitution, a classic mechanism in organic chemistry. The nitrogen atom of the N-methoxycarbonyl group in this compound, although already part of a carbamate, retains sufficient nucleophilicity to attack the electrophilic carbonyl carbon of an Fmoc-donating reagent.

The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] The reaction is typically carried out under Schotten-Baumann conditions, which involve a biphasic system or a polar aprotic solvent in the presence of a mild base.[1]

Mechanism with Fmoc-Cl:

-

Deprotonation (optional but helpful): In the presence of a base (e.g., sodium bicarbonate, triethylamine), the nitrogen atom of this compound becomes more nucleophilic.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of Fmoc-Cl.

-

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion (Cl⁻) as the leaving group.

-

Proton Transfer: A final proton transfer step, if necessary, yields the neutral Fmoc-MOC-Val-OH product.

Mechanism with Fmoc-OSu:

The mechanism with Fmoc-OSu is analogous, with the key difference being the nature of the leaving group. In this case, the N-hydroxysuccinimide anion is expelled, which is a better leaving group than the chloride ion and often leads to cleaner reactions with fewer side products.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general reaction pathway for the Fmoc protection of this compound.

Experimental Protocols

While a specific protocol for the Fmoc protection of this compound is not widely published, the following procedure is adapted from standard Schotten-Baumann conditions for the Fmoc protection of amino acids and is expected to be effective.[1][4]

Materials:

-

N-Methoxycarbonyl-L-valine (this compound)

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc Reagent: While stirring vigorously at room temperature, add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude Fmoc-MOC-Val-OH can be further purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of Fmoc-MOC-Val-OH.

Quantitative Data Summary

Due to the limited availability of specific data for the Fmoc protection of this compound, the following table presents expected values based on analogous reactions with other amino acids. Actual results may vary and should be determined empirically.

| Parameter | Fmoc-Cl | Fmoc-OSu | Reference |

| Stoichiometry (Reagent:Substrate) | 1.05 : 1 | 1.05 : 1 | [1] |

| Base | NaHCO₃ / TEA | NaHCO₃ / TEA | [1][4] |

| Solvent System | Dioxane/H₂O or THF/H₂O | Dioxane/H₂O or THF/H₂O | [1] |

| Reaction Temperature | Room Temperature | Room Temperature | [1] |

| Reaction Time | 12-16 hours | 12-16 hours | [1] |

| Typical Yield | 85-95% | 90-98% | [5] |

| Purity (after work-up) | >95% | >97% | [5] |

Conclusion

The Fmoc protection of N-Methoxycarbonyl-L-valine is a straightforward yet crucial transformation for advanced peptide synthesis. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. By following the detailed experimental protocol and workflow outlined in this guide, researchers, scientists, and drug development professionals can effectively synthesize Fmoc-MOC-Val-OH with high yield and purity. Careful control of reaction conditions and appropriate work-up procedures are key to achieving optimal results. This guide serves as a comprehensive resource for the successful implementation of this important synthetic step.

References

A Technical Guide to N-(Methoxycarbonyl)-L-valine (MOC-Val-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of N-(Methoxycarbonyl)-L-valine (MOC-Val-OH), a key building block in synthetic chemistry. Designed for professionals in research and drug development, this document outlines its molecular characteristics, a general experimental protocol for its use in peptide synthesis, and a visual representation of the synthetic workflow.

Core Molecular Data

This compound is a derivative of the amino acid L-valine, featuring a methoxycarbonyl protecting group on the alpha-amino group. This modification makes it a valuable reagent in peptide synthesis and other areas of medicinal chemistry. The fundamental molecular data for this compound is summarized below.

| Property | Value |

| Molecular Weight | 175.18 g/mol |

| Molecular Formula | C₇H₁₃NO₄ |

| CAS Number | 74761-42-5 |

| Synonyms | MOC-L-Valine, (S)-2-((Methoxycarbonyl)Amino)-3-Methylbutanoic acid |

Applications in Synthesis

This compound is primarily utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis.[1] The methoxycarbonyl (Moc) group serves as a stable protecting group for the amine terminus, preventing unwanted side reactions during the coupling of the carboxylic acid group to the free amine of another amino acid or a resin. Its applications extend to the synthesis of peptidomimetics and as a chiral building block in the development of novel pharmaceutical compounds.[1][2]

General Experimental Protocol: Peptide Coupling

The following is a generalized protocol for the use of this compound in a standard peptide coupling reaction using a carbodiimide (B86325) activating agent. This procedure is representative and may require optimization based on the specific substrate and desired product.

Materials:

-

This compound

-

Amino acid or peptide with a free amino group (H-Xaa-OR)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt or Oxyma (1.1 equivalents) in anhydrous DCM or DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent, DCC or DIC (1.1 equivalents), to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Coupling: To the activated this compound solution, add the amino component (H-Xaa-OR) (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired dipeptide.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the peptide coupling reaction described above.

Caption: General workflow for a peptide coupling reaction using this compound.

References

In-depth Technical Guide to MOC-Val-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Core Summary

N-(Methoxycarbonyl)-L-valine (MOC-Val-OH) is a protected amino acid derivative that serves as a building block in peptide synthesis. The methoxycarbonyl (Moc) group on the alpha-amino function of valine prevents unwanted reactions during the coupling of the carboxylic acid group to the growing peptide chain. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application in solid-phase peptide synthesis (SPPS). While protocols for its synthesis are available, a critical knowledge gap exists in the scientific literature regarding a standard, orthogonal deprotection method for the Moc group that is compatible with routine solid-phase peptide synthesis workflows.

Chemical Properties and Data

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄ | [1] |

| Molecular Weight | 175.18 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (typical) | >98.0% (HPLC) | |

| Solubility | Soluble in polar organic solvents such as methanol (B129727), ethanol, and DMSO. |

Synthesis of this compound

This compound can be synthesized from L-valine by reacting it with methyl chloroformate in the presence of a base. A detailed experimental protocol is provided below, based on a patented synthesis method.[1]

Experimental Protocol: Synthesis of N-(Methoxycarbonyl)-L-valine[1]

Materials:

-

L-valine

-

Methanol

-

Methyl chloroformate

-

Hydrochloric acid or Phosphoric acid

-

Water

Procedure:

-

To a reaction kettle, add methanol (7.5 parts by weight relative to L-valine).

-

Add L-valine (1 part by weight) and triethylamine (0.25 parts by weight) to the methanol.

-

Heat the mixture to 60°C.

-

Slowly add methyl chloroformate (2.05 parts by weight) dropwise to the reaction mixture.

-

Maintain the reaction at 60°C for 12 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure at 40°C until it becomes a pulp-like consistency.

-

Add water (6 parts by weight) to the concentrated mixture.

-

Adjust the pH of the solution to 1.5 with hydrochloric acid.

-

Allow the product to crystallize at room temperature for 2 hours.

-

Isolate the crystalline product by centrifugation.

-

Dry the product to obtain N-(Methoxycarbonyl)-L-valine.

Quantitative Data from Synthesis:

| Parameter | Result | Reference |

| Yield | 130% (w/w based on L-valine) | [1] |

| Purity | >99% | [1] |

| Chiral Purity | >99.9% | [1] |

Application in Peptide Synthesis

This compound is utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Moc group serves the same function as the more common Fmoc (9-fluorenylmethoxycarbonyl) group by protecting the N-terminal amine during the coupling reaction.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following diagram illustrates the general workflow for incorporating a this compound residue into a peptide chain on a solid support.

Caption: General workflow for SPPS using this compound.

Experimental Protocol: General Coupling of this compound in SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminally deprotected peptide

-

This compound

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

Procedure:

-

Swell the resin in DMF.

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for a few minutes.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

The Challenge of MOC Group Deprotection

A significant challenge in the application of this compound in standard SPPS is the deprotection of the Methoxycarbonyl (Moc) group. Unlike the base-labile Fmoc group, which is readily cleaved by piperidine, the Moc group is a simple alkyl carbamate. Such groups are generally stable to the basic conditions used for Fmoc removal and the mild acidic conditions (e.g., dilute TFA) used for Boc removal.

Standard methods for the cleavage of simple carbamates often involve harsh conditions, such as strong acids (e.g., HBr in acetic acid), strong bases, or hydrogenolysis. These conditions are often incompatible with the solid-phase resin and the various protecting groups used for the side chains of other amino acids in the peptide sequence.

At present, there is a lack of established, mild, and orthogonal deprotection protocols for the N-Methoxycarbonyl group in the context of modern solid-phase peptide synthesis. This knowledge gap currently limits the widespread utility of this compound as a practical building block in routine peptide synthesis, as a reliable method for its selective removal to allow for chain elongation is not well-documented in publicly available scientific literature. Further research is required to develop a deprotection strategy that is efficient and compatible with the sensitive nature of peptides and the solid-phase methodology.

Logical Relationship of Protecting Group Strategies

The following diagram illustrates the concept of orthogonal protecting groups in peptide synthesis, highlighting the current challenge with this compound.

Caption: Orthogonality of protecting groups in SPPS.

References

Core Principles of MOC-Val-OH Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "MOC-Val-OH" can be ambiguous and is often used to refer to two distinct chemical entities, each with significant but different applications in the field of drug development and chemical synthesis. This guide aims to elucidate the foundational principles of both interpretations: N-Methoxycarbonyl-L-valine and N-Fmoc-L-valine . The former is a critical building block in the synthesis of antiviral drugs, while the latter is a cornerstone of solid-phase peptide synthesis.

Part 1: N-Methoxycarbonyl-L-valine (this compound)

N-Methoxycarbonyl-L-valine, correctly abbreviated as this compound, is a derivative of the amino acid L-valine where the amino group is protected by a methoxycarbonyl group. This compound is a vital intermediate in the synthesis of several pharmaceuticals, most notably direct-acting antiviral agents used in the treatment of Hepatitis C.

Physicochemical Properties

A summary of the key quantitative data for N-Methoxycarbonyl-L-valine is presented below.

| Property | Value | Reference |

| CAS Number | 74761-42-5 | [1] |

| Molecular Formula | C₇H₁₃NO₄ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 109.0 to 113.0 °C | [1][2] |

| Boiling Point (Predicted) | 315.9 ± 25.0 °C at 760 mmHg | [1][2] |

| Water Solubility | Sparingly soluble (30 g/L at 25 °C) | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

Role in Antiviral Drug Synthesis

This compound is a key precursor in the manufacturing of Daclatasvir and Ledipasvir, both of which are potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[2][4] The methoxycarbonyl protecting group is crucial for controlled synthetic routes, preventing unwanted reactions at the amino group during the construction of these complex molecules.[2]

Mechanism of Action of Derived Drugs: NS5A Inhibition

Daclatasvir and Ledipasvir function by targeting the HCV NS5A protein, which is essential for viral RNA replication and the assembly of new virus particles (virions).[5][6][7] Specifically, they are thought to prevent the hyperphosphorylation of NS5A, a key step in the viral life cycle.[5] By inhibiting NS5A, these drugs effectively halt the replication of the hepatitis C virus.[8][9]

Experimental Protocol: Synthesis of N-Methoxycarbonyl-L-valine

The following protocol is adapted from a patented synthesis method.[10]

Materials:

-

L-valine

-

Methyl chloroformate

-

Hydrochloric acid or phosphoric acid

-

Water

Procedure:

-

Add methanol or ethanol to a reaction kettle.

-

Sequentially add L-valine and triethylamine to the solvent.

-

Heat the mixture to a reaction temperature of 55-65 °C.

-

Slowly add methyl chloroformate dropwise into the reaction kettle. The molar ratio of L-valine to methyl chloroformate should be between 1:2.52 and 1:3.

-

Allow the reaction to proceed for 10-15 hours.

-

After the reaction is complete, concentrate the mixture by decompression distillation until it becomes a pulp-like state.

-

Add water to the concentrated mixture.

-

Adjust the pH of the solution to 1.0-2.0 using hydrochloric acid or phosphoric acid to induce crystallization.

-

Separate the crystals to obtain the final product, N-methoxycarbonyl-L-valine.

Part 2: N-Fmoc-L-valine (Fthis compound)

N-Fmoc-L-valine (Fthis compound) is a derivative of L-valine where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery.[11]

Physicochemical Properties

A summary of the key quantitative data for Fthis compound is presented below.

| Property | Value | Reference |

| CAS Number | 68858-20-8 | [11] |

| Molecular Formula | C₂₀H₂₁NO₄ | [11] |

| Molecular Weight | 339.39 g/mol | [11] |

| Melting Point | 143-145 °C | [12] |

| Appearance | White to off-white solid | [11] |

| Solubility | Soluble in DMF and NMP | |

| Optical Rotation | [α]20/D −17±1°, c = 1% in DMF | [12] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fthis compound is used in the stepwise addition of valine residues to a growing peptide chain that is anchored to a solid resin support. The Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while the peptide remains attached to the resin. This orthogonality allows for the sequential and controlled assembly of a peptide sequence.[13][14]

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The general workflow for incorporating Fthis compound into a peptide chain via SPPS involves a cycle of deprotection, activation, and coupling.

References

- 1. N-(Methoxycarbonyl)-L-valine | CAS#:74761-42-5 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is Ledipasvir used for? [synapse.patsnap.com]

- 10. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. bachem.com [bachem.com]

An In-depth Technical Guide on the Function of Fmoc-Val-OH in Proteomics

A Note on Terminology: The compound "MOC-Val-OH" is not a recognized reagent in standard chemical and proteomics literature. This guide will focus on Fthis compound , a ubiquitous and essential building block in peptide synthesis, which is a core technology for generating critical tools for proteomics research. It is presumed that "MOC" was a typographical error for "Fmoc."

Introduction: The Foundational Role of Synthetic Peptides in Proteomics

Proteomics, the large-scale study of proteins, aims to understand their functions, interactions, and roles in cellular processes.[1][2] A critical enabling technology for proteomics is the ability to chemically synthesize high-purity peptides.[3] These synthetic peptides are indispensable tools with a wide range of applications, including:

-

Quantitative Proteomics: As stable isotope-labeled internal standards (e.g., AQUA peptides) for absolute quantification of proteins via mass spectrometry.[1]

-

Functional Studies: To mimic protein binding sites, study enzyme-substrate interactions, or investigate signal transduction pathways.[3][4][5][6]

-

Immunology: As antigens to generate highly specific antibodies for protein detection and immunoassays.[3]

-

Drug Discovery: As therapeutic agents themselves or as tools to screen for inhibitors of protein-protein interactions.[3][5]

The primary method for creating these custom peptides is Solid-Phase Peptide Synthesis (SPPS) , a technique revolutionized by Bruce Merrifield.[3] At the heart of modern SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which relies on protected amino acids like Fthis compound to build peptide chains in a controlled, stepwise manner.[7][8]

Core Function of Fthis compound

Fthis compound is the amino acid L-valine with its alpha-amino group chemically protected by a base-labile Fmoc group.[9] This protection is the cornerstone of its function.

In the context of SPPS, the function of Fthis compound is to act as a discrete building block for the growing peptide chain. The Fmoc group serves as a temporary "cap" on the N-terminus, preventing uncontrolled polymerization and ensuring that amino acids are added one at a time in the desired sequence.[10] The synthesis cycle involves two key steps:

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a mild base like piperidine (B6355638), exposing a free amine.[7][11]

-

Coupling: The next activated Fmoc-amino acid in the sequence (e.g., Fthis compound) is introduced and forms a peptide bond with the newly exposed amine.[11][12]

This cycle is repeated until the full-length peptide is assembled. The use of an orthogonal protecting group strategy—where the temporary N-terminal Fmoc group is removed by base while permanent side-chain protecting groups are removed by acid at the end—is a key advantage of this chemistry.[8]

Quantitative Data and Physicochemical Properties

The successful application of Fthis compound in synthesis depends on its specific chemical properties and purity. High purity is critical to prevent the incorporation of unwanted side products into the peptide sequence.[13]

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | [9][14][15] |

| Molecular Formula | C₂₀H₂₁NO₄ | [15][16] |

| Molecular Weight | 339.39 g/mol | [15][16][17] |

| Appearance | White to off-white solid/powder | [15][16][17] |

| Melting Point | 143-145 °C | [16] |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in methanol | [9][16][17] |

| Purity (Typical) | ≥98.0% (by acidimetric assay), ≥99% (by HPLC) | |

| Storage Temperature | 2-8°C for long-term stability | [16] |

Experimental Protocol: Fmoc-SPPS Coupling Cycle

This protocol details a single manual coupling cycle for adding an Fthis compound residue to a growing peptide chain anchored to a solid support resin (e.g., Rink Amide resin).

Materials:

-

Peptide synthesis vessel with a fritted filter

-

Source of nitrogen gas for agitation

-

Peptide-resin (with a free N-terminal amine)

-

Fthis compound

-

Coupling agent (e.g., HCTU - (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-,3-oxide, hexafluorophosphate))

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine or 2,4,6-Collidine)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvent: Dichloromethane (DCM), Isopropyl alcohol (IPA)

Methodology:

Step 1: Resin Preparation & Swelling

-

Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.

-

Add DMF to swell the resin beads, ensuring complete solvent coverage. Agitate with nitrogen bubbling for 30-60 minutes.

-

Drain the DMF solvent by applying nitrogen pressure.

Step 2: Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the swelled resin.

-

Agitate the mixture for 5-7 minutes to allow for the complete removal of the N-terminal Fmoc group from the peptide-resin.[7][11]

-

Drain the solution. A second, shorter treatment (5-10 minutes) can be performed to ensure complete deprotection.[7]

-

Wash the resin thoroughly to remove all traces of piperidine. This is a critical step. Perform a series of washes:

-

DMF (5 times)

-

DCM (3 times)

-

IPA (3 times)

-

DMF (3 times)

-

Step 3: Amino Acid Activation and Coupling

-

In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol synthesis, dissolve Fthis compound (e.g., 3-5 equivalents) and a coupling agent like HCTU (e.g., 3-5 equivalents) in a minimal amount of DMF.[11]

-

Add a base such as DIPEA (e.g., 6-10 equivalents) to the solution. Allow the mixture to pre-activate for 3-8 minutes.[7]

-

Add the activated Fthis compound solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes at room temperature to allow the coupling reaction to proceed.

-

Optional: Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction.

Step 4: Final Washing

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly to remove excess reagents and by-products. Perform a series of washes:

-

DMF (5 times)

-

DCM (3 times)

-

DMF (3 times)

-

The resin is now ready for the next deprotection and coupling cycle. This entire process is repeated for each amino acid in the desired peptide sequence.

Visualizations: Workflows and Applications

The following diagram illustrates the cyclical nature of adding a single amino acid, such as Fthis compound, during solid-phase peptide synthesis.

Synthetic peptides are powerful tools for dissecting cellular signaling.[6] A peptide can be designed to mimic a specific protein domain, allowing it to act as a competitive inhibitor of a protein-protein interaction. The diagram below shows a hypothetical scenario where a synthetic peptide containing a valine residue (synthesized using Fthis compound) is used to probe a kinase signaling pathway.

Conclusion

While seemingly a simple protected amino acid, Fthis compound is a fundamental and indispensable reagent that enables the synthesis of custom peptides. These synthetic peptides are not merely research curiosities; they are high-precision tools that allow scientists to quantify the proteome, dissect complex biological pathways, and develop novel therapeutics. The robustness and efficiency of the Fmoc-SPPS chemistry, built upon reagents like Fthis compound, will ensure its continued central role in advancing proteomics and biomedical research.

References

- 1. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What proteomics is | University of Technology Sydney [uts.edu.au]

- 3. Understanding Synthetic Peptides: A Gateway to Advanced Biotechnological Applications – Creative Enzymes Blog [creative-enzymes.com]

- 4. Use of Synthetic Signal Sequences to Explore the Protein Export Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthetic Peptides as Protein Mimics [frontiersin.org]

- 6. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. bachem.com [bachem.com]

- 13. nbinno.com [nbinno.com]

- 14. apexbt.com [apexbt.com]

- 15. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Val-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH) in solid-phase peptide synthesis (SPPS). Valine, a β-branched amino acid, can present steric hindrance, making its incorporation into a peptide sequence challenging. This document outlines effective protocols, reagent choices, and reaction conditions to optimize coupling efficiency and yield.

Introduction to Fthis compound Coupling

Fthis compound is a crucial building block in the synthesis of peptides and proteins using the Fmoc/tBu strategy. The bulky isopropyl side chain of valine can slow down the kinetics of the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. Therefore, the selection of an appropriate activation method and coupling reagents is critical to ensure high purity and yield of the final peptide.

Key Considerations for Fthis compound Coupling:

-

Steric Hindrance: The β-branching of the valine side chain necessitates the use of potent activating reagents to overcome steric hindrance.

-

Aggregation: Peptide sequences containing multiple hydrophobic residues like valine are prone to aggregation on the solid support, which can impede coupling efficiency.

-

Racemization: While generally low with urethane-protected amino acids like Fthis compound, the risk of racemization should be minimized by careful selection of reagents and reaction conditions.

Coupling Reagents and Activation Methods

A variety of coupling reagents are available for amide bond formation in SPPS. The choice of reagent can significantly impact the coupling efficiency and reaction time for sterically hindered amino acids like Fthis compound.

Table 1: Comparison of Common Coupling Reagents for Fthis compound

| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Coupling Efficiency | Key Characteristics |

| HBTU | HOBt | DIPEA, NMM | 30-60 min | >99% | Forms HOBt active ester. Reliable and widely used. |

| HATU | HOAt | DIPEA, Collidine | 20-45 min | >99.5% | Forms HOAt active ester. More reactive than HBTU, excellent for hindered couplings. |

| HCTU | HOBt | DIPEA, NMM | 20-45 min | >99% | Similar to HBTU but can be more efficient in some cases. |

| DIC/HOBt | HOBt | - | 1-3 hours | >98% | Cost-effective carbodiimide (B86325) activation. Slower reaction times. |

| PyBOP | HOBt | DIPEA, NMM | 30-60 min | >99% | Phosphonium salt-based reagent. Low racemization potential. |

Note: Coupling efficiency and time are dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the manual coupling of Fthis compound in solid-phase peptide synthesis. These can be adapted for automated peptide synthesizers.

Materials and Reagents

-

Fthis compound

-

Peptide synthesis grade resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

General Fmoc-SPPS Workflow

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the incorporation of an amino acid.

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol using HATU

This protocol is recommended for coupling Fthis compound due to the high reactivity of HATU, which is particularly effective for sterically hindered amino acids.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Pre-activation of Fthis compound:

-

In a separate vial, dissolve Fthis compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.

-

-

Coupling Reaction: Add the pre-activated Fthis compound solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.

-

Washing: After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Proceed to the next cycle: The resin is now ready for the deprotection and coupling of the next Fmoc-amino acid.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Reaction and Mechanism

The core of the coupling process is the formation of a peptide (amide) bond. This involves the activation of the carboxylic acid of Fthis compound to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin.

Caption: Simplified mechanism of Fthis compound coupling via an activated ester intermediate.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Fthis compound Coupling

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of Valine- Peptide aggregation- Insufficient reagent equivalents or reaction time | - Use a more potent coupling reagent (e.g., HATU).- Increase coupling time or perform a double coupling.- Use a higher excess of Fthis compound and coupling reagents.- Incorporate a pseudo-proline dipeptide if the sequence allows. |

| Low Peptide Yield | - Incomplete couplings throughout the synthesis- Premature chain termination (capping)- Inefficient cleavage from the resin | - Optimize coupling conditions for each amino acid.- Ensure complete Fmoc deprotection at each step.- Use an appropriate cleavage cocktail and sufficient cleavage time. |

| Presence of Deletion Sequences in Final Product | - Incomplete coupling at one or more steps | - Implement double coupling for difficult residues like Valine.- Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines. |

By following these detailed protocols and considering the specific challenges associated with Fthis compound, researchers can achieve successful and efficient synthesis of valine-containing peptides for a wide range of applications in research and drug development.

Standard Operating Procedure for the Deprotection of N-α-Fmoc-L-Valine

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from N-α-Fmoc-L-valine (Fmoc-Val-OH). This procedure is a critical step in solid-phase peptide synthesis (SPPS) and is essential for the stepwise elongation of peptide chains.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in peptide synthesis.[1][2] Its key advantage lies in its stability to acidic conditions, allowing for the use of acid-labile protecting groups for amino acid side chains, which can be removed simultaneously at the final cleavage step.[] The deprotection of the Fmoc group is typically achieved using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2][4] This process exposes the N-terminal amine of the valine residue, making it available for coupling with the subsequent amino acid in the peptide sequence.

Principle of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.[4] The base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene (B118485) ring.[4] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the valine residue. The liberated DBF is subsequently trapped by the amine reagent to form a stable adduct.[4]

Comparative Data of Deprotection Reagents

While 20% piperidine in DMF is the most common reagent for Fmoc deprotection, other bases have been investigated to mitigate the toxicity and handling issues associated with piperidine. The following table summarizes a comparison of common deprotection reagents.

| Reagent | Concentration & Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) in DMF | 5-15 minutes | The most widely used and well-documented reagent. |

| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | 10-20 minutes | A less toxic alternative to piperidine. |

| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | 5-15 minutes | Similar efficiency to piperidine. |

| 1,8-Diazabicycloundec-7-ene (DBU) | 2% (v/v) in DMF (often with 2% piperidine) | 2-10 minutes | A stronger, non-nucleophilic base that can accelerate deprotection. |

Experimental Protocol: On-Resin Deprotection of Fthis compound

This protocol describes the deprotection of Fmoc-Valine attached to a solid support (resin) as the first amino acid in a peptide sequence.

Materials:

-

Fthis compound loaded resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (B129727), reagent grade

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling:

-

Place the Fthis compound loaded resin in the synthesis vessel.

-

Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).

-

Agitate the resin on a shaker for 30 minutes at room temperature.

-

Drain the DMF from the vessel.

-

-

Initial Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

-

Agitate the mixture for 2 minutes at room temperature.

-

Drain the deprotection solution.

-

-

Final Deprotection:

-

Add a fresh portion of the deprotection solution to the resin.

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove the piperidine-DBF adduct and excess piperidine.

-

Wash the resin with DCM (3 x 10 mL per gram of resin).

-

Wash the resin with methanol (3 x 10 mL per gram of resin) to prepare for the next coupling step or for drying.

-

-

Confirmation of Deprotection (Optional but Recommended):

-

A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin beads. A positive test (blue beads) indicates the presence of a free primary amine and successful deprotection.

-

Diagrams

Caption: Experimental workflow for Fthis compound deprotection.

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for the Use of Fmoc-Val-OH in Automated Peptide Synthesizers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-Val-OH ((2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-methylbutanoic acid) is a fundamental building block in modern solid-phase peptide synthesis (SPPS). Its use in automated peptide synthesizers is widespread due to the reliability of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[1][2][3] This document provides detailed application notes and protocols for the efficient and successful incorporation of Fthis compound in automated peptide synthesis workflows.

Valine, a β-branched amino acid, can present steric hindrance during coupling reactions, making the optimization of protocols crucial for achieving high purity and yield.[4] These notes will cover key aspects from resin selection and loading to coupling conditions, deprotection, and final cleavage, with a focus on automated processes.

Chemical Properties and Storage of Fthis compound

A clear understanding of the chemical properties of Fthis compound is essential for its proper handling and use in automated synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₄ | [5] |

| Molecular Weight | 339.39 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | ~143-146 °C | |

| Solubility | Soluble in DMF, NMP, DCM | [6][7] |

| Storage Conditions | Store at 2-8°C, desiccated |

Stability: Fthis compound is generally stable under recommended storage conditions. However, prolonged exposure to basic conditions or moisture can lead to degradation. It is crucial to use high-purity, peptide-synthesis-grade solvents to avoid premature Fmoc deprotection by amine impurities in solvents like DMF.[6]

Recommended Resins for Automated Synthesis

The choice of resin is critical as it determines the C-terminal functionality of the synthesized peptide and influences the overall synthesis efficiency.

| Resin Type | C-Terminal Functionality | Recommended Use | Cleavage Condition |

| Wang Resin | Carboxylic Acid | Synthesis of peptides with a free C-terminal acid. | Moderate acid (e.g., 50-95% TFA)[1] |

| Rink Amide Resin | Amide | Synthesis of peptide amides. | Mild acid (e.g., 10-50% TFA)[1][6] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Synthesis of protected peptide fragments and peptides with acid-sensitive residues. | Very mild acid (e.g., 1% TFA in DCM) |

Experimental Protocols

Protocol for Loading Fthis compound onto Wang Resin

This protocol describes the manual loading of the first amino acid, Fthis compound, onto Wang resin. This pre-loaded resin can then be used in an automated synthesizer.

Materials:

-

Wang Resin

-

Fthis compound (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1-0.3 equivalents)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Acetic Anhydride (B1165640)

Procedure:

-

Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

-

Wash the swollen resin with DCM (3x).

-

In a separate flask, dissolve Fthis compound and a catalytic amount of DMAP in a minimal amount of DMF. Add this solution to the resin.

-

Add DIC to the resin mixture and agitate at room temperature for 2-4 hours.

-

Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates successful loading.

-

After completion, wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 30 minutes.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).

-

Dry the loaded resin under vacuum.

-

Determine the loading capacity (substitution level) via UV spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample.

General Protocol for an Automated Synthesis Cycle

This protocol outlines a typical cycle for adding one amino acid in an automated peptide synthesizer using Fmoc chemistry. The specific parameters (e.g., times, volumes) should be optimized for the instrument and peptide sequence.

Reagents:

-

Fthis compound solution (e.g., 0.2 M in DMF)

-

Coupling reagent solution (e.g., HATU, HBTU, or DIC/Oxyma in DMF)

-

Base solution (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvent (DMF, peptide synthesis grade)

Automated Synthesizer Cycle:

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes) to ensure complete removal. The synthesizer's UV detector can monitor the release of the Fmoc-dibenzofulvene adduct to confirm completion.[8]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group. This is a critical step to prevent side reactions.

-

Coupling (Activation and Addition):

-

Pre-activation: In a separate vial, the Fthis compound is pre-activated by mixing with the coupling reagent and base for a few minutes.

-

Coupling: The activated Fthis compound solution is then transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for a set time (e.g., 30-60 minutes). For sterically hindered amino acids like valine, a longer coupling time or a double coupling may be necessary.[4]

-

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The synthesizer repeats this cycle for each amino acid in the sequence.

Data Presentation: Coupling Efficiency

The choice of coupling reagent significantly impacts the efficiency of Fthis compound incorporation, especially given its steric hindrance. Below is a summary of commonly used coupling reagents and their expected performance.

| Coupling Reagent | Class | Typical Coupling Time (min) | Relative Efficiency for Hindered Couplings | Notes |

| HATU | Uronium/Aminium Salt | 20-45 | Very High | Excellent for sterically hindered amino acids like Valine. Low racemization potential.[9][10] |

| HBTU | Uronium/Aminium Salt | 30-60 | High | A widely used and effective coupling reagent.[9][10] |

| HCTU | Uronium/Aminium Salt | 30-60 | High | Similar in performance to HBTU. |

| DIC/OxymaPure | Carbodiimide/Additive | 60-120 | Good | A safer alternative to HOBt-based reagents, with good performance.[7][9] |

| DIC/HOBt | Carbodiimide/Additive | 60-120 | Moderate to Good | A cost-effective option, though reaction times may be longer.[9] |

| PyBOP | Phosphonium Salt | 30-60 | High | Effective for hindered couplings with a low risk of guanidinylation side reactions.[9] |

Note: The actual coupling efficiency is sequence-dependent and should be monitored, for example, by a Kaiser test on a small sample of resin after the coupling step.

Visualizations

Automated Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for automated solid-phase peptide synthesis.

Signaling Pathway Activated by Valine-Containing Bioactive Peptides

While no signaling pathway is directly associated with the synthetic use of Fthis compound, bioactive peptides containing valine can modulate various cellular pathways. For instance, L-valine has been shown to increase nitric oxide (NO) expression by activating the PI3K/Akt signaling pathway.[11]

Caption: PI3K/Akt signaling pathway activated by valine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | - Steric hindrance of Valine. - Poor resin swelling. - Inefficient coupling reagent. - Degradation of reagents. | - Use a more powerful coupling reagent (e.g., HATU). - Perform a double coupling. - Ensure adequate resin swelling before synthesis. - Use fresh, high-purity reagents and solvents.[12] |

| Deletion Sequences | - Incomplete Fmoc deprotection. - Incomplete coupling. | - Increase deprotection time or use a fresh deprotection solution. - Monitor Fmoc deprotection using the synthesizer's UV detector. - Implement a double coupling strategy for the problematic residue. |

| Racemization | - Prolonged activation time. - Use of certain bases (e.g., DIPEA) with sensitive amino acids. | - Minimize pre-activation time. - Consider using a less hindered base like 2,4,6-Collidine. |

| Peptide Aggregation | - Formation of secondary structures on the resin, hindering reagent access. | - Use a lower-loading resin. - Incorporate backbone-protecting groups (e.g., pseudoprolines) if the sequence allows. - Perform synthesis at an elevated temperature (if the synthesizer supports it). |

Conclusion

The successful use of Fthis compound in automated peptide synthesizers is readily achievable with careful planning and optimization. By selecting the appropriate resin and coupling reagents, and by fine-tuning the automated synthesis protocol, researchers can efficiently synthesize high-quality valine-containing peptides. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the field of drug development and peptide research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 3. digital.csic.es [digital.csic.es]

- 4. academic.oup.com [academic.oup.com]

- 5. Fthis compound [cem.com]

- 6. peptide.com [peptide.com]

- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 8. occamdesign.com [occamdesign.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]